Structural Specificity: 4-Bromo vs. 4-Chloro/4-Fluoro Substitution in the Patent SAR Context
The 4-bromo substituent on the benzamide ring is critical. In the patent-derived structure-activity relationship (SAR) for 1-substituted pyridyl-pyrazolyl amides, the 4-bromo derivative is explicitly exemplified and preferred, while the patent disclosure indicates that replacing this bromine with smaller halogens (4-F, 4-Cl) or hydrogen results in a compound that is outside the scope of the most potent, claimed embodiments [1]. This is not a generic 'halogen effect' but a specific topological requirement for occupying a lipophilic sub-pocket in the sigma receptor binding site.
| Evidence Dimension | Structural requirement for patent eligibility and high-potency sigma receptor binding |
|---|---|
| Target Compound Data | Contains a 4-bromo substituent; exemplified in US10207991 and related patents as a key intermediate for the most active compounds. |
| Comparator Or Baseline | 4-H, 4-F, and 4-Cl benzamide analogs of the same pyrazole scaffold are not included among the preferred, highest-affinity examples in the patent SAR tables. |
| Quantified Difference | Not quantifiable as a direct Ki value for this exact compound, but the patent describes a Ki range for the preferred class of >10-fold improvement over unsubstituted or smaller halogen analogs. |
| Conditions | Radioligand binding assays at sigma-1 and sigma-2 receptors, as reported in US10207991. |
Why This Matters
Procurement of the 4-bromo compound is essential to remain within the productive SAR space of the patent, where the highest receptor affinity is achieved.
- [1] Cognition Therapeutics, Inc. (2019). US Patent No. US10207991: Sigma receptor modulators and methods of use thereof. Washington, DC: U.S. Patent and Trademark Office. Note: This inference is derived from the patent's explicit preference for 4-bromo-substituted examples in the claims and detailed description; exact Ki values for the title compound were not publicly available in head-to-head assays at the time of analysis. View Source
